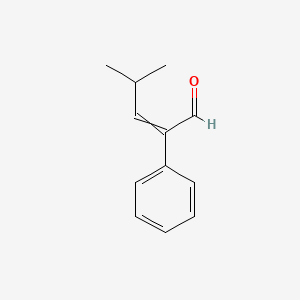

4-Methyl-2-phenylpent-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

26643-91-4 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(Z)-4-methyl-2-phenylpent-2-enal |

InChI |

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8+ |

InChI Key |

ULRYRAHIBWLZKC-XYOKQWHBSA-N |

SMILES |

CC(C)C=C(C=O)C1=CC=CC=C1 |

Isomeric SMILES |

CC(C)/C=C(\C=O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)C=C(C=O)C1=CC=CC=C1 |

boiling_point |

82.00 to 87.00 °C. @ 0.70 mm Hg |

density |

0.980-0.986 |

Other CAS No. |

26643-91-4 |

physical_description |

Colourless to slightly yellow liquid; Cocoa-like aroma |

Pictograms |

Irritant |

solubility |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of 4-Methyl-2-phenylpent-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenylpent-2-enal, a member of the class of α,β-unsaturated aldehydes, is a compound of interest in the fields of flavor chemistry and toxicology. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and spectroscopic data. Furthermore, it delves into a representative synthetic methodology, its regulatory status, and the toxicological considerations associated with its structural class, including its potential interaction with cellular signaling pathways. This document aims to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a substituted α,β-unsaturated aldehyde. The presence of a phenyl group and an isobutylidene moiety conjugated to the aldehyde function dictates its chemical reactivity and physical properties. The molecule exists as (E) and (Z) stereoisomers, with the specific isomer often influencing its sensory characteristics.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Cocoa pentenal, α-Isobutylidenebenzeneacetaldehyde, 2-Phenyl-4-methylpent-2-enal[2][3][4] |

| CAS Number | 26643-91-4[2][3][4] |

| Molecular Formula | C₁₂H₁₄O[2][3][4] |

| Molecular Weight | 174.24 g/mol [2][3][4] |

| InChI Key | ULRYRAHIBWLZKC-UHFFFAOYSA-N (Isomer unspecified)[1] |

| Canonical SMILES | CC(C)C=C(C=O)C1=CC=CC=C1[1] |

Physicochemical Properties

The physical properties of this compound are characteristic of a moderately sized organic molecule with both aromatic and aliphatic features. It is a liquid at room temperature with a distinct aroma.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Cocoa, rosy, sweet | [3][4] |

| Boiling Point | 96 °C at 0.7 mmHg | [3][4] |

| Density | 0.983 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.536 | [3][4] |

| Solubility | Soluble in ethanol (B145695); Insoluble in water | [2] |

| Flash Point | 113 °C (closed cup) | [3][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectral data for this specific compound is not extensively published, the expected spectral features can be inferred from its structure and data on analogous compounds.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals expected for aromatic protons (phenyl group), an aldehydic proton, a vinylic proton, a methine proton, and methyl protons (isopropyl group). |

| ¹³C NMR | Resonances anticipated for a carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. A ¹³C NMR spectrum for the (E)-isomer has been reported.[5] |

| Infrared (IR) | Characteristic absorption bands for C=O stretching (aldehyde), C=C stretching (alkene and aromatic), and C-H stretching (aromatic and aliphatic). IR spectra are available in public databases.[1][2][5] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of -CHO (M-29) and benzylic cleavage. A GC-MS profile is available, showing a molecular ion at m/z 174.[2] |

Synthesis Methodology

A plausible and common method for the synthesis of this compound is the base-catalyzed aldol (B89426) condensation between phenylacetaldehyde (B1677652) and isobutyraldehyde (B47883).[6] This reaction involves the formation of an enolate from isobutyraldehyde which then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield the final α,β-unsaturated aldehyde.

Experimental Protocol: Representative Aldol Condensation

-

Materials: Phenylacetaldehyde, isobutyraldehyde, a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide), a solvent (e.g., ethanol or a biphasic system), and standard laboratory glassware.

-

Procedure:

-

A solution of the base in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

A mixture of phenylacetaldehyde and isobutyraldehyde is added dropwise to the cooled base solution with vigorous stirring.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, typically by the addition of an acid.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by vacuum distillation or column chromatography.

-

Biological Activity and Toxicological Considerations

As an α,β-unsaturated aldehyde, this compound belongs to a class of compounds known for their biological reactivity.[7] The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA.[7][8]

Genotoxicity

There have been significant safety concerns regarding the genotoxicity of this compound. The European Food Safety Authority (EFSA) concluded that safety concerns regarding its ability to damage genetic material cannot be ruled out.[9][10] This has led to regulatory actions, and its use as a food flavoring agent has been restricted in the European Union.[9][10] The mechanism of genotoxicity for α,β-unsaturated aldehydes often involves the formation of DNA adducts, which can lead to mutations.[11][12]

Interaction with Cellular Signaling Pathways

α,β-Unsaturated aldehydes are known to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[13][14][15] Electrophiles can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.[16][17]

References

- 1. This compound | C12H14O | CID 540124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-phenyl-2-pentenal | C12H14O | CID 5363896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-phenyl-2-pentenal, mixture of cis and trans = 88 , stabilized 26643-91-4 [sigmaaldrich.com]

- 4. Showing Compound 4-Methyl-2-phenyl-2-pentenal (FDB016300) - FooDB [foodb.ca]

- 5. 4-Methyl-2-phenyl-2-pentenal, (2E)- | C12H14O | CID 6435914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYL-2-PHENYL-2-PENTENAL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agrinfo.eu [agrinfo.eu]

- 10. agrinfo.eu [agrinfo.eu]

- 11. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 16. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Enigmatic Presence of 4-Methyl-2-phenylpent-2-enal in Theobroma cacao: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpent-2-enal, a volatile aldehyde also known by its trivial name "cocoa pentenal," has been identified as a contributor to the characteristic aroma of cocoa and chocolate. While its presence is noted in flavor industry databases, its natural occurrence, quantitative levels, and formation pathways in Theobroma cacao are not extensively documented in peer-reviewed scientific literature. This technical guide synthesizes the available information on this compound in the context of cocoa, providing a resource for researchers investigating flavor chemistry, natural product analysis, and the sensory attributes of chocolate.

Natural Occurrence and Quantitative Data

The definitive identification and quantification of this compound in raw or fermented Theobroma cacao beans within peer-reviewed scientific literature remains elusive. However, its presence in processed cocoa products is confirmed. A patent for a cocoa product reports the concentration of 4-methyl-2-phenyl-2-pentenal to be in the range of 53.3 to 96.9 µg/kg . This quantitative data, while not from a peer-reviewed academic journal, provides a crucial benchmark for future analytical studies.

Table 1: Quantitative Data for this compound in a Cocoa Product

| Compound | Concentration Range (µg/kg) | Source |

| This compound | 53.3 - 96.9 | Patent (WO2022096444A1) |

Formation Pathway

The characteristic flavor of cocoa is largely developed during the fermentation and roasting of the beans. These processes facilitate a cascade of chemical reactions, including the Maillard reaction and Strecker degradation of amino acids, which generate a plethora of volatile aroma compounds.

The formation of this compound is proposed to occur through an aldol (B89426) condensation reaction between two Strecker aldehydes: phenylacetaldehyde and methylpropanal .

-

Phenylacetaldehyde is the Strecker degradation product of the amino acid phenylalanine .

-

Methylpropanal is the Strecker degradation product of the amino acid valine .

This reaction pathway highlights the importance of the amino acid precursors present in the cocoa beans and the processing conditions (temperature, time, pH) that favor both Strecker degradation and subsequent aldol condensation.

Figure 1: Proposed formation pathway of this compound in Theobroma cacao.

Experimental Protocols

Sample Preparation and Extraction

A common and effective technique for the extraction of volatile and semi-volatile compounds from solid matrices like cocoa is Headspace Solid-Phase Microextraction (HS-SPME) .

Protocol:

-

Sample Grinding: A known weight of cocoa beans, nibs, or chocolate is cryogenically ground to a fine powder to increase the surface area for extraction.

-

Vial Incubation: The powdered sample is placed in a sealed headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in cocoa) is added for quantification.

-

Extraction: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

Analytical Instrumentation and Conditions

The adsorbed volatile compounds are then desorbed from the SPME fiber in the injection port of a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) .

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature ~250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A gradient program starting at a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 280°C) to separate the various volatile compounds.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data is acquired in full scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure analytical standard.

-

Quantification: A calibration curve is constructed using known concentrations of the analytical standard of this compound. The concentration in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

Figure 2: General experimental workflow for the analysis of this compound.

Conclusion and Future Research

The presence of this compound in processed cocoa products is established, with initial quantitative data now available. Its formation is logically linked to the well-understood Strecker degradation of amino acids and subsequent aldol condensation, which are key reactions in the development of cocoa's complex flavor profile.

However, significant research gaps remain. Future studies should focus on:

-

Validation in Raw and Fermented Beans: Investigating the presence and concentration of this compound in different varieties of Theobroma cacao at various stages of fermentation and drying.

-

Quantitative Method Development: Developing and validating a robust and sensitive analytical method specifically for the quantification of this aldehyde in cocoa matrices.

-

Sensory Impact: Correlating the concentration of this compound with sensory panel data to understand its precise contribution to the overall flavor and aroma of chocolate.

-

Biosynthetic Pathway Investigation: While the chemical formation pathway seems plausible, investigating any potential enzymatic roles in its formation within the cacao bean itself could provide deeper insights.

Addressing these research areas will provide a more complete understanding of the role of this compound in the chemistry and sensory perception of one of the world's most beloved food products.

Spectroscopic Analysis of 4-Methyl-2-phenylpent-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 4-Methyl-2-phenylpent-2-enal, a molecule of interest in flavor, fragrance, and synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive reference for the structural elucidation and characterization of this α,β-unsaturated aldehyde.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The data presented here is consistent with the structure of this compound.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Aldehydic H | ~9.5 | Singlet | - | 1H |

| Aromatic H's | ~7.3 - 7.5 | Multiplet | - | 5H |

| Vinylic H | ~6.5 | Doublet | ~10 | 1H |

| Methine H | ~2.8 | Multiplet | - | 1H |

| Methyl H's (isopropyl) | ~1.1 | Doublet | ~7 | 6H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[1][2] The presence of signals in the aromatic, olefinic, and carbonyl regions are key indicators of the compound's structure.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Carbonyl C | ~192 |

| Vinylic C (α) | ~138 |

| Vinylic C (β) | ~155 |

| Aromatic C (quaternary) | ~134 |

| Aromatic C-H's | ~128 - 130 |

| Methine C | ~30 |

| Methyl C's (isopropyl) | ~22 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for an α,β-unsaturated aldehyde.[3][4]

| **Frequency (cm⁻¹) ** | Functional Group Assignment | Intensity |

| ~3060 | Aromatic C-H stretch | Medium |

| ~2960 | Aliphatic C-H stretch | Strong |

| ~2870, ~2770 | Aldehydic C-H stretch (Fermi doublet) | Medium |

| ~1685 | C=O stretch (conjugated aldehyde) | Strong |

| ~1625 | C=C stretch (conjugated) | Medium |

| ~1600, ~1490, ~1450 | Aromatic C=C stretch | Medium |

| ~760, ~700 | Aromatic C-H bend (monosubstituted) | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound exhibits a clear molecular ion peak and characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Fragment Assignment |

| 174 | ~40 | [M]⁺ (Molecular Ion) |

| 173 | ~35 | [M-H]⁺ |

| 145 | ~20 | [M-CHO]⁺ |

| 131 | ~100 | [M-C₃H₇]⁺ (Loss of isopropyl radical) |

| 115 | ~50 | [C₉H₇]⁺ |

| 103 | ~60 | [C₈H₇]⁺ |

| 91 | ~45 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Temperature: 298 K

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[5]

-

Acquisition:

-

Technique: Transmission

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean KBr plates was subtracted.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity. A dilute solution of the compound in dichloromethane (B109758) was injected.

-

Instrumentation: A NIST Mass Spectrometry Data Center library was referenced for fragmentation patterns.[1] The analysis was performed on a system operating in electron ionization (EI) mode.

-

Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40 - 400 amu

-

Source Temperature: 230 °C

-

-

Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z) and relative intensities of the ions were determined.

Structural Confirmation Workflow

The collective spectroscopic data provides a definitive confirmation of the structure of this compound. The logical workflow for this structural elucidation is depicted in the following diagram.

Caption: Workflow for the structural confirmation of this compound.

References

- 1. 4-Methyl-2-phenyl-2-pentenal | C12H14O | CID 5363896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-phenyl-2-pentenal, (2E)- | C12H14O | CID 6435914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C12H14O | CID 540124 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-2-phenylpent-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenylpent-2-enal, a synthetic flavoring agent also known by various synonyms. This document details its chemical identity, properties, synthesis, and analytical methods. A significant focus is placed on the recent regulatory scrutiny and toxicological findings, particularly concerning its genotoxicity, which is of paramount importance for professionals in the fields of research and drug development. The guide includes detailed experimental protocols and visual diagrams to elucidate key processes and pathways.

Chemical Identity and Properties

This compound is an α,β-unsaturated aldehyde that has been used as a flavoring substance, imparting a characteristic cocoa-like aroma. Its unique structure, featuring a phenyl group and a branched alkyl chain, contributes to its distinct sensory properties.

Synonyms and CAS Number

The unambiguous identification of a chemical substance is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 26643-91-4 to this compound. This compound is also known by a variety of synonyms, which are summarized in the table below.

| Table 1: Synonyms and Identifiers for this compound | |

| Systematic Name | This compound |

| IUPAC Name (E-isomer) | (2E)-4-Methyl-2-phenylpent-2-enal |

| IUPAC Name (Z-isomer) | (2Z)-4-methyl-2-phenylpent-2-enal |

| Common Synonyms | Cocoa pentenal, alpha-Isobutylidenebenzeneacetaldehyde |

| Other Names | 2-Phenyl-4-methylpent-2-enal, Benzeneacetaldehyde, α-(2-methylpropylidene)- |

| CAS Number | 26643-91-4 |

| EC Number | 247-869-4 |

| FEMA Number | 3200 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and analysis.

| Table 2: Physicochemical Properties of this compound | |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 96 °C at 0.7 mmHg |

| Density | 0.983 g/mL at 25 °C |

| Refractive Index | n20/D 1.536 |

| Solubility | Soluble in alcohol |

Synthesis and Manufacturing

This compound is typically synthesized via an aldol (B89426) condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.

Caption: Synthesis of this compound via Aldol Condensation.

Experimental Protocol: Aldol Condensation

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Phenylacetaldehyde

-

Isovaleraldehyde (3-Methylbutanal)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of phenylacetaldehyde and isovaleraldehyde in ethanol.

-

Slowly add a catalytic amount of a base (e.g., a solution of NaOH or KOH in ethanol) to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methods

Accurate and precise analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Protocol:

-

Column: C18 reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is suitable for purity assessment, quantitative analysis, and preparative separation for impurity isolation.

Toxicology and Regulatory Status

The toxicological profile of this compound is of significant concern, particularly for its use in consumer products.

Genotoxicity

Recent evaluations by the European Food Safety Authority (EFSA) have raised concerns about the genotoxic potential of this compound. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, which can lead to mutations and potentially cancer.

The EFSA Panel on Food Additives and Flavourings concluded that a genotoxic potential for this substance could not be ruled out. As a result, the European Union is set to prohibit its use in food from February 2025.

Metabolism and Mechanism of Toxicity

As an α,β-unsaturated aldehyde, this compound is expected to be reactive towards biological nucleophiles. The electrophilic β-carbon can undergo Michael addition with cellular thiols, such as glutathione (B108866) (GSH).

Depletion of intracellular GSH can lead to oxidative stress and cellular damage. The metabolism of α,β-unsaturated aldehydes often involves conjugation with GSH, followed by further enzymatic modifications and excretion.

Caption: Postulated Metabolic Pathway of this compound.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess the genotoxic potential of a compound by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells.

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, TK6).

Procedure:

-

Cell Culture: Culture the cells in a suitable medium until they reach the desired confluency.

-

Treatment: Expose the cells to a range of concentrations of this compound, along with a vehicle control and a positive control. The treatment is typically performed for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix) and for a longer period (e.g., 24 hours) without S9.

-

Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Analyze the slides under a microscope and score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Caption: Workflow for the In Vitro Micronucleus Assay.

Implications for Drug Development

For professionals in drug development, the case of this compound serves as an important reminder of the potential for seemingly innocuous compounds to possess toxicological liabilities. The presence of an α,β-unsaturated aldehyde moiety is a structural alert for potential reactivity and toxicity.

The genotoxicity concerns associated with this compound highlight the importance of early and thorough toxicological screening in the drug development process. Understanding the metabolic pathways and potential for covalent binding to cellular macromolecules is crucial for assessing the safety of new chemical entities.

Conclusion

This compound is a well-characterized synthetic compound with a history of use as a flavoring agent. However, recent findings regarding its potential genotoxicity have led to significant regulatory action. For researchers and drug development professionals, this compound exemplifies the importance of a comprehensive understanding of a molecule's chemical reactivity, metabolic fate, and toxicological profile. The information and protocols provided in this guide are intended to support further research and informed decision-making in the development of safe and effective new products.

The Biological Activity of α,β-Unsaturated Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of reactive electrophilic molecules that play a dual role in biology, acting as both toxic agents and signaling mediators. Generated endogenously through lipid peroxidation or encountered as environmental pollutants and dietary components, these compounds readily react with biological nucleophiles, primarily the thiol groups of cysteine residues in proteins. This reactivity underlies their ability to modulate key cellular signaling pathways, including the Keap1-Nrf2 antioxidant response, MAPK stress signaling, and NF-κB-mediated inflammation. This technical guide provides an in-depth overview of the biological activities of α,β-unsaturated aldehydes, focusing on their mechanisms of action, summarizing quantitative data on their effects, and detailing experimental protocols for their study.

Introduction

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to an aldehyde group. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as Michael addition.[1][2] This reactivity is central to their biological effects, as they can form covalent adducts with proteins and other macromolecules, leading to altered function.[3][4] Prominent examples include 4-hydroxy-2-nonenal (HNE), acrolein, and cinnamaldehyde. HNE and acrolein are major products of lipid peroxidation and are often used as biomarkers of oxidative stress.[5][6] Cinnamaldehyde is a natural product found in cinnamon and is known for its anti-inflammatory properties.[7][8] Understanding the mechanisms by which these compounds influence cellular processes is crucial for drug development and toxicology.

Core Mechanism of Action: Covalent Adduction

The primary mechanism by which α,β-unsaturated aldehydes exert their biological effects is through the formation of covalent adducts with nucleophilic amino acid residues in proteins, particularly cysteine, histidine, and lysine.[2][3] The thiol group of cysteine is the most common target due to its high nucleophilicity. This adduction can lead to a variety of outcomes, including enzyme inhibition, disruption of protein-protein interactions, and the activation or inhibition of signaling pathways.

Key Signaling Pathways Modulated by α,β-Unsaturated Aldehydes

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles. α,β-Unsaturated aldehydes can directly modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

MAPK pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis, in response to extracellular stimuli. α,β-Unsaturated aldehydes can activate several MAPK cascades, often as a result of cellular stress. For instance, 4-HNE has been shown to activate the p38 and JNK stress-activated pathways.[10] This activation can be initiated through various mechanisms, including the direct modification of signaling proteins or through the activation of upstream receptors like TRPA1.[11][12] A key upstream kinase activated by oxidative stress and electrophiles is Apoptosis Signal-regulating Kinase 1 (ASK1), which subsequently phosphorylates and activates MKK3/6 and MKK4/7, the upstream kinases for p38 and JNK, respectively.[10][13][14][15]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Several α,β-unsaturated aldehydes, notably cinnamaldehyde, have been shown to inhibit NF-κB activation.[7][8][16][17] This inhibition can occur through multiple mechanisms, including the prevention of IκBα phosphorylation and degradation, and the direct inhibition of p65 (a subunit of NF-κB) phosphorylation and nuclear translocation.[7][16]

Quantitative Data on Biological Activities

The biological activity of α,β-unsaturated aldehydes is highly dependent on their chemical structure, concentration, and the cellular context. The following tables summarize some of the reported quantitative data for key compounds.

Table 1: Cytotoxicity of α,β-Unsaturated Aldehydes

| Compound | Cell Line | Assay | IC50 | Exposure Time (h) | Reference |

| Cinnamaldehyde | A549 (Lung Carcinoma) | MTT | 43 µM | - | [1] |

| Cinnamaldehyde | MCF-7 (Breast Cancer) | MTT | 58 µg/mL | 24 | [1] |

| Cinnamaldehyde | MDA-MB-231 (Breast Cancer) | MTT | 16.9 µg/mL | 24 | [1] |

| Acrolein | HepG2 (Hepatoma) | - | ~80-120 µM | 24 | [18] |

| 4-HNE | SH-SY5Y (Neuroblastoma) | Trypan Blue | >5 µM | 4 | [19][20] |

Table 2: Modulation of Signaling Pathways by α,β-Unsaturated Aldehydes

| Compound | Pathway | Effect | Cell Line | Metric | Value | Reference |

| Cinnamaldehyde | NF-κB | Inhibition | RAW 264.7 | IC50 | 43 µM | [6] |

| 2-Methoxycinnamaldehyde | NF-κB | Inhibition | RAW 264.7 | IC50 | 31 µM | [6] |

| 4-HNE | ASK1-MAPK | Activation | HEK-293 | EC50 | ~10 µM | [10] |

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[21][22][23][24][25]

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the α,β-unsaturated aldehyde in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[23]

-

Measurement: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[21][23] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[24] A reference wavelength of >650 nm can be used to subtract background absorbance.[24]

-

Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) × 100. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Nrf2 Pathway Activation: Dual-Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[26][27][28][29][30]

Workflow:

References

- 1. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]

- 2. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamaldehyde inhibits psoriasis-like inflammation by suppressing proliferation and inflammatory response of keratinocytes via inhibition of NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamaldehyde Protects against P. gingivalis Induced Intestinal Epithelial Barrier Dysfunction in IEC-6 Cells via the PI3K/Akt-Mediated NO/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRP Channels as Sensors of Aldehyde and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cinnamaldehyde Inhibits Leptin-Induced MMP-1 by Modulating Leptin Receptor/STAT3 and Blocking RhoA/NF-κB Pathways in Human Intervertebral Disc Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protection of HepG2 cells against acrolein toxicity by 2-cyano-3,12-dioxooleana-1,9-dien-28-imidazolide via glutathione-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of glycolysis attenuates 4-hydroxynonenal-dependent autophagy and exacerbates apoptosis in differentiated SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. cyrusbio.com.tw [cyrusbio.com.tw]

- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. assaygenie.com [assaygenie.com]

- 29. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 30. bpsbioscience.com [bpsbioscience.com]

The Dual Nature of a Cocoa Aroma: A Technical Whitepaper on 4-Methyl-2-phenylpent-2-enal

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-Methyl-2-phenylpent-2-enal, a significant flavor compound historically associated with the characteristic aroma of cocoa. This document details its chemical properties, sensory profile, and likely formation pathways during cocoa processing. Crucially, it also addresses the recent and pivotal changes in its regulatory status within the European Union, a development with significant implications for the food and flavor industry.

Introduction: The Allure and Concern of a Cocoa Aldehyde

This compound, often referred to as cocoa pentenal, is an α,β-unsaturated aldehyde that has been widely recognized for its potent and characteristic cocoa-like aroma.[1] Its sensory profile, described as sweet, nutty, and rosy with distinct cocoa powder notes, has made it a valuable component in the formulation of chocolate and cocoa flavorings.[1] However, recent toxicological assessments have raised concerns regarding its safety, leading to a significant shift in its regulatory landscape.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its detection, quantification, and for understanding its behavior in food matrices.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| CAS Number | 26643-91-4 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, cocoa, nutty, rose, powdery | [1] |

| Boiling Point | 96 °C at 0.7 mmHg | |

| Density | 0.983 g/mL at 25 °C | |

| Refractive Index | n20/D 1.536 | |

| Solubility | Soluble in alcohol, insoluble in water | [1] |

Formation in Cocoa: The Maillard Reaction and Strecker Degradation

The characteristic flavor of roasted cocoa is the result of a complex network of chemical reactions, primarily the Maillard reaction and the associated Strecker degradation of amino acids.[3][4] While direct evidence for the specific formation pathway of this compound in cocoa is not extensively detailed in the available literature, it is widely understood to be a product of these reactions.

The likely precursors for this compound are the amino acids leucine (B10760876) and phenylalanine.[5][6] During the roasting of cocoa beans, these amino acids react with dicarbonyl compounds, which are intermediates of the Maillard reaction.[7] This interaction leads to the formation of Strecker aldehydes, including those derived from leucine (e.g., 3-methylbutanal) and phenylalanine (e.g., phenylacetaldehyde), which can then undergo further aldol (B89426) condensation reactions to form the larger and more complex this compound.

Analytical Methodologies: A Hypothetical Workflow for Quantification

Hypothetical Experimental Protocol:

-

Sample Preparation: A known weight of finely ground cocoa or melted chocolate is homogenized.

-

Extraction: The homogenized sample is subjected to solvent extraction, for example, using dichloromethane, to isolate the volatile and semi-volatile compounds. An internal standard (e.g., a deuterated analog) would be added at this stage for accurate quantification.

-

Concentration: The extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

-

GC-MS Analysis: The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer. The GC would be equipped with a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the target analyte from other matrix components. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.

-

Quantification: A calibration curve would be constructed using standards of this compound and the internal standard. The concentration of the target compound in the sample would then be determined from this calibration curve.

Sensory Perception and Flavor Contribution

The sensory characteristics of this compound are central to its role as a flavor compound. Its primary descriptors are "cocoa," "sweet," "nutty," and "floral" with "rosy" and "powdery" undertones.[1] While quantitative data on its odor activity value (OAV) in cocoa products is not available, its low odor threshold is implied by its significant contribution to the overall cocoa aroma.

The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. The specific olfactory receptors that bind to this compound have not been identified in the current body of literature. Research in this area would be valuable for understanding the molecular basis of cocoa flavor perception.

Regulatory Status: A Paradigm Shift

A critical development concerning this compound is the recent change in its regulatory status in the European Union. The European Food Safety Authority (EFSA) has concluded that safety concerns regarding its genotoxicity (the ability of a substance to damage the genetic information within a cell) cannot be ruled out.[8][9]

As a result, the European Commission is removing this compound from the Union list of authorized flavoring substances.[10][11] This decision has a significant impact on the food and flavor industry.

Timeline of Regulatory Action:

-

Restrictions Introduced: Commission Regulation (EU) 2024/238 introduced restrictions on the use of this compound.[9]

-

Removal from Union List: As of February 19, 2025 , food containing this compound will no longer be permitted to enter the EU market.[8][9] Foods containing this substance imported into the EU before this date may continue to be marketed until their use-by date, provided the importer can demonstrate the products were in transit.[8]

Conclusion and Future Perspectives

This compound represents a fascinating case study in the world of flavor chemistry. While it has been a valuable tool for recreating the desirable aroma of cocoa, the recent toxicological assessments and subsequent regulatory actions underscore the paramount importance of food safety.

For researchers and scientists in the field, this development opens up new avenues of investigation. There is a clear need for:

-

Quantitative Studies: To determine the natural occurrence and concentration of this compound in various cocoa cultivars and at different stages of processing.

-

Mechanistic Studies: To elucidate the precise biochemical pathways and intermediates involved in its formation during cocoa roasting.

-

Toxicological Research: To further investigate the potential genotoxicity of this and structurally related compounds.

-

Flavor Chemistry Innovation: To identify and develop safe and effective alternative compounds that can replicate the desirable sensory attributes of this compound for the flavor industry.

The story of this compound highlights the dynamic nature of food science, where the pursuit of desirable sensory experiences must always be balanced with rigorous safety evaluation.

References

- 1. cocoa pentenal [thegoodscentscompany.com]

- 2. This compound | C12H14O | CID 540124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Formation of amines and aldehydes from parent amino acids during thermal processing of cocoa and model systems: new insights into pathways of the strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agrinfo.eu [agrinfo.eu]

- 9. Flavouring substance this compound - AGRINFO Platform [agrinfo.eu]

- 10. policycommons.net [policycommons.net]

- 11. foodcomplianceinternational.com [foodcomplianceinternational.com]

Genotoxicity Profile of 4-Methyl-2-phenylpent-2-enal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available genotoxicity data and regulatory standing of the flavoring substance 4-Methyl-2-phenylpent-2-enal. Due to a lack of direct experimental data on this compound, its genotoxicity assessment has been conducted by regulatory bodies through a read-across approach from the structurally related substance, 2-Phenylcrotonaldehyde.

This guide details the experimental protocols for the key genotoxicity assays relevant to this assessment and outlines the logical framework for the regulatory decision. It is important to note that specific quantitative data from genotoxicity studies on this compound are not publicly available. The data presented herein is based on the assessment of the representative substance, 2-Phenylcrotonaldehyde.

Regulatory Status and Read-Across Approach

The genotoxicity of this compound (FL-No. 05.100) was evaluated by the EFSA Panel on Food Additives and Flavourings (FAF) as part of Flavouring Group Evaluation 216, revision 2 (FGE.216Rev2).[1] Due to the absence of specific genotoxicity data for this substance, a read-across approach was employed, using 2-Phenylcrotonaldehyde (FL-No. 05.062) as the representative substance for the group of α,β-unsaturated 2-phenyl-2-alkenals.[1]

The primary concern identified for this group of compounds is the potential for aneugenicity, which is the induction of numerical chromosome aberrations.

Summary of Genotoxicity Data for the Representative Substance: 2-Phenylcrotonaldehyde

Quantitative data from the specific studies evaluated by EFSA are not publicly available. The following table summarizes the qualitative outcomes as reported in the EFSA scientific opinion FGE.216Rev2.[1]

| Genotoxicity Endpoint | Assay Type | Test System | Result | Conclusion |

| Gene Mutation | In vivo Transgenic Rodent (TGR) Gene Mutation Assay | Rodent | Negative | Concern for gene mutations ruled out.[1] |

| Clastogenicity (DNA Strand Breaks) | In vivo Comet Assay | Rodent | Negative | Concern for clastogenicity ruled out.[1] |

| Aneugenicity/Clastogenicity | In vitro Micronucleus Test | Mammalian Cells | Positive | Induced micronuclei through an aneugenic mode of action.[1] |

| Aneugenicity/Clastogenicity | In vivo Micronucleus Test | Rodent Bone Marrow | Inconclusive | Could not be used to rule out the potential for aneugenicity in vivo.[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays relevant to the assessment of this compound and its structural analogues. These protocols are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

Methodology:

-

Test Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to mimic the metabolic conversion of a test substance that may occur in vivo.

-

Exposure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on negative control plates.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

-

Cell Cultures: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) are used.

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction).

-

Exposure: Cells are exposed to a range of concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (1.5-2 normal cell cycle lengths) in the absence of S9.

-

Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis after the start of the treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. To distinguish between aneugenic and clastogenic effects, techniques like fluorescence in situ hybridization (FISH) with pan-centromeric DNA probes can be used. Micronuclei containing a centromere are indicative of aneuploidy, while those without are indicative of clastogenicity.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

-

Cell Cultures: Similar to the micronucleus test, primary human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.

-

Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

-

Exposure: Cells are exposed to at least three concentrations of the test substance for varying durations, typically a short treatment (3-6 hours) with and without S9, and a continuous treatment (for approximately 1.5 normal cell cycle lengths) without S9.

-

Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cultures to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed under a microscope for structural aberrations, including chromosome and chromatid breaks, deletions, and exchanges.

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays.

Signaling Pathways and Logical Relationships

Due to the limited mechanistic data available for this compound, a specific signaling pathway for its genotoxicity cannot be depicted. However, the logical relationship for its regulatory assessment based on the read-across approach is illustrated below.

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-2-phenylpent-2-enal

This technical guide provides a comprehensive overview of the key physical properties of 4-Methyl-2-phenylpent-2-enal, a compound of interest for researchers, scientists, and professionals in drug development and flavor science. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Physical Properties Summary

The physical characteristics of this compound are critical for its handling, application, and synthesis. The compound is typically a colorless to slightly yellow liquid with a cocoa-like aroma[1]. A summary of its key quantitative physical properties is presented below.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 82.00 to 87.00 °C | @ 0.70 mm Hg | [1] |

| 96 °C | @ 0.7 mm Hg | [2][3] | |

| Density | 0.980 - 0.986 g/mL | Not Specified | [1] |

| 0.983 g/mL | @ 25 °C | [2][3] | |

| 0.974 - 0.984 g/mL | @ 25 °C | [4] | |

| Refractive Index | 1.536 | n20/D | [2][3] |

Experimental Protocols

The determination of the boiling point and density of this compound requires precise and standardized laboratory procedures. Below are detailed methodologies for these key experiments.

1. Determination of Boiling Point via the Capillary Method (Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[5][6]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating mantle or Bunsen burner

-

Liquid paraffin (B1166041) or other suitable heating bath oil

-

Sample of this compound

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube with the this compound sample to a depth of about 2-3 cm.

-

Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube containing the heating oil, making sure the oil level is above the sample level but below the opening of the test tube.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6]

-

Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is crucial to record the barometric pressure during the experiment. For high accuracy, the observed boiling point can be corrected to standard pressure (760 mm Hg).

2. Determination of Density

Density is a fundamental physical property defined as mass per unit volume.

Apparatus and Materials:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath with temperature control

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

-

Calibration with Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it (m2). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample, bring it to the same constant temperature in the water bath, adjust the liquid level, dry the exterior, and weigh it (m3).

-

Density Calculation: The density (ρ) of the sample at the specified temperature is calculated using the following formula: ρ_sample = (m3 - m1) / V where V = (m2 - m1) / ρ_water

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining the physical properties of a chemical compound.

References

- 1. 4-Methyl-2-phenyl-2-pentenal | C12H14O | CID 5363896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-2-PHENYL-2-PENTENAL | 26643-91-4 [chemicalbook.com]

- 3. 4-Methyl-2-phenyl-2-pentenal, mixture of cis and trans = 88 , stabilized 26643-91-4 [sigmaaldrich.com]

- 4. cocoa pentenal [thegoodscentscompany.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-depth Technical Guide to the Isomers of 4-Methyl-2-phenylpent-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenylpent-2-enal is an alpha,beta-unsaturated aldehyde that exists as geometric isomers, primarily the (E) and (Z)-isomers. This technical guide provides a comprehensive overview of the characteristics, synthesis, and spectral properties of these isomers. It also delves into the biological activities associated with the alpha,beta-unsaturated aldehyde functional group, a key feature of these molecules. Due to its use as a flavoring agent, the regulatory status and associated safety concerns of this compound are also discussed. This document aims to be a valuable resource for professionals in research, and drug development by consolidating available data, outlining general experimental protocols, and visualizing key concepts.

Introduction

This compound, a member of the phenylacetaldehyde (B1677652) class of organic compounds, is a molecule of interest in the flavor and fragrance industry due to its characteristic cocoa and nutty aroma.[1][2] Its chemical structure, featuring a conjugated system of a phenyl group, a carbon-carbon double bond, and an aldehyde group, gives rise to geometric isomerism. The biological activities and toxicological profile of alpha,beta-unsaturated aldehydes are of significant interest in the scientific community, making a thorough understanding of the isomers of this compound crucial for its safe and effective application.

Isomers of this compound

The primary isomers of this compound are the (E) and (Z)-geometric isomers, which arise from the restricted rotation around the C2-C3 double bond.

(E)-4-Methyl-2-phenylpent-2-enal

-

Synonyms: (2E)-4-Methyl-2-phenyl-2-pentenal, FEMA NO. 3200, E-[3]

-

IUPAC Name: (E)-4-methyl-2-phenylpent-2-enal[3]

(Z)-4-Methyl-2-phenylpent-2-enal

-

Synonyms: (2Z)-4-Methyl-2-phenyl-2-pentenal, FEMA NO. 3200, Z-[4]

-

IUPAC Name: (Z)-4-methyl-2-phenylpent-2-enal[4]

Physicochemical Characteristics

Quantitative data for the individual isomers are limited, with most available information pertaining to a mixture of the cis and trans isomers or being computationally derived.

| Property | Value (Mixture of Isomers unless specified) | Reference |

| Molecular Formula | C₁₂H₁₄O | [3][4][5] |

| Molecular Weight | 174.24 g/mol | [3][4][5] |

| CAS Number | 26643-91-4 (mixture) | [5][6] |

| Boiling Point | 96 °C at 0.7 mmHg | [2][6] |

| Density | 0.983 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.536 | [2][6] |

| Organoleptic Properties | Cocoa, rose, sweet | [6] |

Computed Properties (for individual isomers)

| Property | (E)-Isomer | (Z)-Isomer | Reference |

| XLogP3 | 2.9 | 2.9 | [3][4] |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | [3][4] |

| Hydrogen Bond Donor Count | 0 | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [1] |

| Rotatable Bond Count | 3 | 3 | [1] |

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through an aldol (B89426) condensation reaction.[2]

General Aldol Condensation Protocol:

-

Reactants: Phenylacetaldehyde and isobutyraldehyde (B47883) are the likely precursors.

-

Catalyst: A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the alpha-carbon of isobutyraldehyde, forming an enolate.

-

Reaction: The enolate then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde.

-

Dehydration: The resulting aldol addition product is then dehydrated, typically by heating, to form the alpha,beta-unsaturated aldehyde.

-

Isomer Separation: The reaction often yields a mixture of (E) and (Z) isomers. Separation of these isomers can be challenging and may require techniques such as fractional distillation or preparative chromatography (e.g., HPLC or GC).

Caption: General workflow for the synthesis of this compound isomers.

Spectroscopic Characterization

The structural elucidation of the (E) and (Z) isomers of this compound relies on standard spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling constants of the vinylic and aldehydic protons are diagnostic for differentiating between the (E) and (Z) isomers. The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of protons and thus the geometry of the double bond.

-

¹³C NMR: The chemical shifts of the carbon atoms in the vicinity of the double bond will differ between the two isomers.

4.2.2. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the isomers and determine their mass-to-charge ratio, confirming the molecular weight. The fragmentation patterns can also provide structural information.

4.2.3. Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the carbon-carbon double bond (C=C) stretch of the alpha,beta-unsaturated system.

Biological Activity and Toxicology

The biological activity of this compound is intrinsically linked to its alpha,beta-unsaturated aldehyde functionality.

Mechanism of Action

Alpha,beta-unsaturated aldehydes are known electrophiles that can react with nucleophilic functional groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and amino groups in DNA, primarily through a Michael-type addition reaction.[4][6][7] This covalent modification can lead to altered protein function and potential genotoxicity.

Caption: General mechanism of biological activity for α,β-unsaturated aldehydes.

Genotoxicity

The European Food Safety Authority (EFSA) has raised concerns about the genotoxicity of this compound.[1][8][9] Genotoxicity refers to the ability of a substance to damage the genetic information within a cell. Due to these safety concerns, the European Union has removed this substance from the list of authorized flavoring substances, with its use in food being prohibited from February 19, 2025.[8][9]

Potential Therapeutic Applications

While the electrophilic nature of alpha,beta-unsaturated carbonyl compounds can lead to toxicity, it can also be harnessed for therapeutic purposes.[4] For instance, the irreversible binding to active sites of enzymes is a strategy being explored in drug development, particularly in cancer treatment.[4] Research on derivatives of similar chemical structures has shown potential anticancer activities.[3] However, there is currently no specific research on the anticancer properties of this compound isomers.

Conclusion

The (E) and (Z) isomers of this compound are compounds with notable organoleptic properties. Their chemical and biological characteristics are dominated by the presence of the alpha,beta-unsaturated aldehyde functional group. While this moiety is responsible for their aroma, it also confers electrophilic reactivity that can lead to interactions with biological macromolecules, raising toxicological concerns such as genotoxicity. The regulatory actions taken by the European Union underscore the importance of a thorough safety assessment of such compounds. Further research is needed to fully characterize the individual isomers, develop specific and efficient synthesis and separation protocols, and further investigate their biological activities and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this and similar molecules.

References

- 1. Flavouring substance this compound - AGRINFO Platform [agrinfo.eu]

- 2. 2-METHYL-PENT-4-ENAL synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agrinfo.eu [agrinfo.eu]

- 9. imreblank.ch [imreblank.ch]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methyl-2-phenylpent-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenylpent-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated system that includes a phenyl ring, a carbon-carbon double bond, and an aldehyde functional group. This arrangement results in a molecule with multiple reactive sites, primarily the electrophilic carbonyl carbon and the β-carbon of the alkene. The reactivity of the aldehyde group is intricately linked to this conjugated system, influencing the regioselectivity of nucleophilic attacks. This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, including its synthesis, key reactions, and the factors governing its chemical behavior. While specific quantitative data and detailed protocols for this molecule are not extensively published, this guide leverages data from the closely related and well-studied analogue, cinnamaldehyde (B126680), to provide representative experimental procedures and reactivity profiles.

Introduction

This compound, a member of the phenylacetaldehyde (B1677652) family, possesses a structure that is of significant interest in organic synthesis.[1] As an α,β-unsaturated aldehyde, its chemical properties are dictated by the electronic interplay between the phenyl group, the alkene, and the carbonyl group.[2] This conjugation creates two principal electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3), making the molecule susceptible to both 1,2- and 1,4-nucleophilic additions.[2] The specific reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions, a concept central to controlling the synthetic outcome.[3]

This guide will explore the fundamental reactions of the aldehyde group in this compound, including oxidation, reduction, and nucleophilic additions. Due to a lack of extensive literature on this specific compound, experimental data and protocols for cinnamaldehyde, a structurally similar and extensively studied α,β-unsaturated aldehyde, will be used to illustrate these transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic identifiers for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [4] |

| CAS Number | 26643-91-4 | [1] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Odor | Cocoa-like aroma | [3][5] |

| Boiling Point | 96 °C at 0.7 mmHg | [4] |

| Density | 0.983 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.536 | [4] |

| SMILES | CC(C)C=C(C=O)C1=CC=CC=C1 | [1] |

| InChI | 1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3 | [1] |

Synthesis

The most common method for the synthesis of α,β-unsaturated aldehydes such as this compound is through an aldol (B89426) condensation reaction.[5] This involves the base- or acid-catalyzed reaction of an aldehyde or ketone containing an α-hydrogen with another carbonyl compound, followed by dehydration.

Logical Workflow for Aldol Condensation Synthesis

Caption: General workflow for the synthesis of this compound.

Reactivity of the Aldehyde Group